N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H18ClN3O4S3 and its molecular weight is 496.01. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds Synthesis
The study of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides illustrates their use as precursors to various heterocyclic o-quinodimethanes, highlighting the significance of such structures in synthesizing complex organic compounds. These compounds are prepared through reactions involving sulfur dioxide, diazomethane, and base-induced aromatisation, leading to the formation of pyrazole fused sulfones. This research underscores the adaptability of heterocyclic sulfones in organic synthesis, potentially including compounds like N-(3-(1-((4-Chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (Chaloner et al., 1992).
Phenylmethanesulfonamide Derivatives Synthesis
The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene introduces a novel method for synthesizing phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrating high reactivity through alkylation reactions. This process lays the groundwork for generating derivatives that could be related to or include structures similar to the compound , showcasing the synthetic versatility of methanesulfonamide derivatives in chemical synthesis (Aizina et al., 2012).
Docking Studies and Structural Analysis
Research on tetrazole derivatives, including docking studies and X-ray crystallography, provides insights into the molecular interactions and orientations within cyclooxygenase-2 enzyme's active site. Such studies are crucial for understanding how structurally complex sulfonamides, possibly including N-(3-(1-((4-Chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, interact with biological targets, informing the development of targeted therapeutic agents (Al-Hourani et al., 2015).
properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S3/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKOVFSQFSZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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